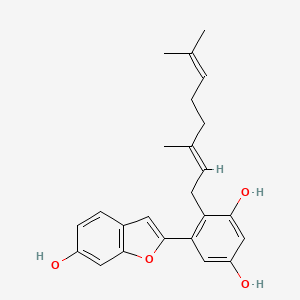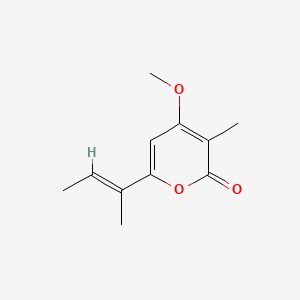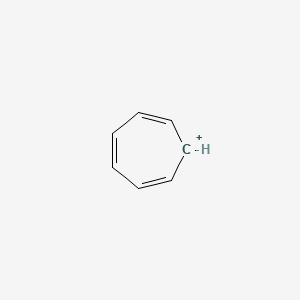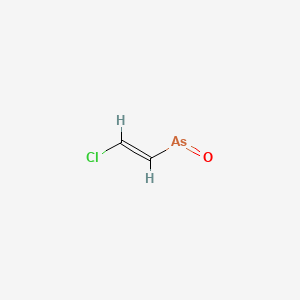![molecular formula C21H33Cl2N3O5S B1234966 N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride](/img/structure/B1234966.png)
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is a methanesulfonanilide class III antiarrhythmic agent known for its ability to block potassium channels, specifically the human ether-à-go-go-related gene (hERG) channels . These channels are crucial for the repolarization of myocardial cells, making this compound a potent inhibitor of the rapid delayed rectifier potassium current (I_Kr) . This compound is primarily used in scientific research to study cardiac electrophysiology and the effects of hERG channel inhibition .
准备方法
Synthetic Routes and Reaction Conditions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridine with various reagents to form the final methanesulfonanilide structure . The synthesis typically involves the following steps:
Formation of the pyridine derivative: 6-methyl-2-pyridine is reacted with ethyl bromide to form 2-(6-methylpyridin-2-yl)ethyl bromide.
Piperidine formation: The pyridine derivative is then reacted with piperidine to form 1-[2-(6-methylpyridin-2-yl)ethyl]piperidine.
Coupling reaction: This intermediate is coupled with 4-(4-methylsulfonylaminobenzoyl) chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the final product’s quality and yield .
化学反应分析
Types of Reactions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methanesulfonanilide moiety . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form various substituted derivatives of this compound .
科学研究应用
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is widely used in scientific research due to its potent inhibitory effects on hERG channels . Some of its key applications include:
作用机制
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride exerts its effects by selectively blocking hERG channels, which are voltage-gated potassium channels primarily found in the heart . By binding to the open state of these channels, this compound inhibits the I_Kr current, leading to prolonged cardiac action potential duration and QT interval . This mechanism is crucial for its antiarrhythmic properties but also poses a risk of proarrhythmic effects under certain conditions .
相似化合物的比较
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride belongs to the methanesulfonanilide class of compounds, which includes other hERG channel blockers such as dofetilide and ibutilide . Compared to these compounds, this compound is unique due to its high potency and selectivity for hERG channels . The half-maximal inhibitory concentration (IC_50) of this compound for hERG channels is significantly lower than that of dofetilide and ibutilide, making it a more potent inhibitor .
List of Similar Compounds
属性
分子式 |
C21H33Cl2N3O5S |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH.2H2O/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;;;;/h3-9,18,23H,10-15H2,1-2H3;2*1H;2*1H2 |
InChI 键 |
AJNFQUKPBCGJKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.O.O.Cl.Cl |
Pictograms |
Irritant |
同义词 |
2-methyl-6-(2-(4-(4-methylsulfonylamino)benzoylpiperidin-1-yl)ethyl)pyridine E 4031 E-4031 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


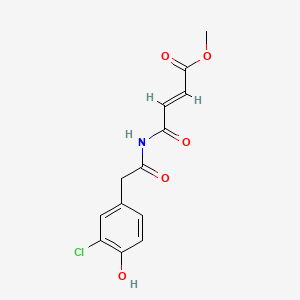
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)

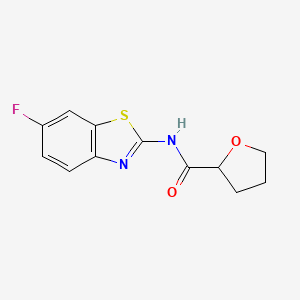
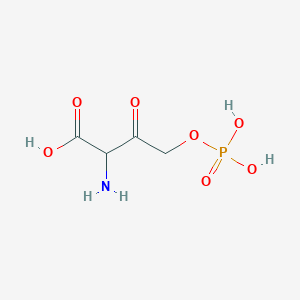
![N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B1234890.png)
